molecular formula C11H17ClN2O2 B13469730 5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride

5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride

Cat. No.: B13469730
M. Wt: 244.72 g/mol
InChI Key: JEHMDHPVRLVVFQ-UHFFFAOYSA-N
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Description

5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted at the 2-position with a carboxamide group and a piperidine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution at the 2-Position:

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the amine group of the piperidine reacts with the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the carboxamide group can yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, leading to modulation of biological pathways. For instance, it may act by intercalating with DNA or inhibiting specific enzymes involved in microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is unique due to the presence of both a piperidine ring and a carboxamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

5-methyl-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9;/h2-3,9,12H,4-7H2,1H3,(H,13,14);1H

InChI Key

JEHMDHPVRLVVFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2CCNCC2.Cl

Origin of Product

United States

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